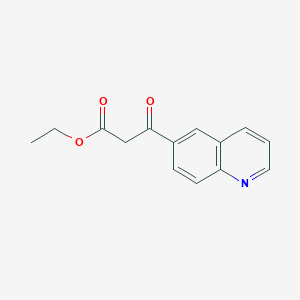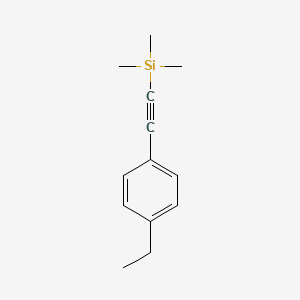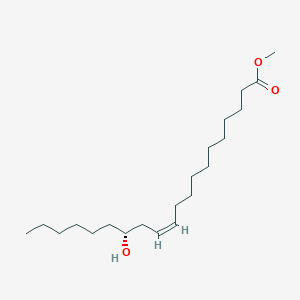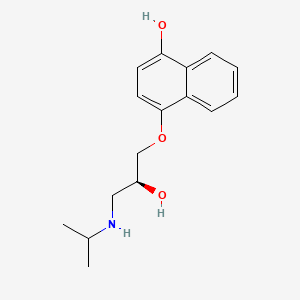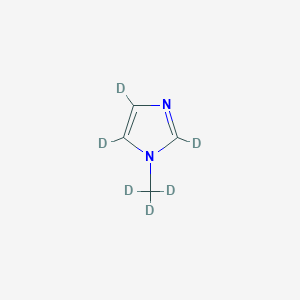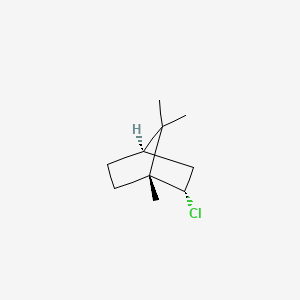
Bornyl chloride, (+)-
Übersicht
Beschreibung
Bornyl chloride, also known as endo-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, is a chemical compound with the formula C10H17Cl . It is also referred to by other names such as Turpentine camphor, 2-Chlorocamphane, and Terpene hydrochloride . The molecular weight of Bornyl chloride is 172.695 .
Synthesis Analysis
Bornyl chloride can be synthesized from α-pinene . The synthesis involves a series of transformations, including the treatment of bornyl chloride with a base to eliminate HCl . Bornyl chloride eliminates HCl very slowly but in the reaction mixture, it exists in equilibrium with isobornyl chloride and 3-chloro-2,2,3-trimethylbicyclo[2.2.1]heptane (camphene hydrochloride) .Molecular Structure Analysis
The molecular structure of Bornyl chloride is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Bornyl chloride is involved in several chemical reactions. For instance, it can react with bases to form camphene . This reaction is part of the synthetic transformations from α-pinene to camphene .Physical And Chemical Properties Analysis
Bornyl chloride has a molar mass of 172.696 . The NIST/TRC Web Thermo Tables provide critically evaluated thermophysical property data for Bornyl chloride . These include properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, and density .Wissenschaftliche Forschungsanwendungen
Thermophysical Property Research
- Field : Physical Chemistry
- Application : Bornyl chloride is used in the study of thermophysical properties. The National Institute of Standards and Technology (NIST) has critically evaluated recommendations for various properties of this compound .
- Methods : The properties of Bornyl chloride, such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure, are studied using various experimental procedures .
- Results : The data points obtained from these studies are used to understand the behavior of Bornyl chloride under different conditions .
Drug Delivery Research
- Field : Pharmaceutical Sciences
- Application : Borneol, a monoterpenoid like Bornyl chloride, has been used in Traditional Chinese Medicine for over 1000 years and is known to enhance drug delivery across various physiological barriers .
- Methods : Borneol is incorporated as an adjuvant in traditional Chinese formulations of centrally acting drugs to improve drug delivery to the brain . It alters cell membrane lipid structures and modulates multiple ATP binding cassette transporters as well as tight junction proteins .
- Results : Borneol has shown promising potential to improve drug delivery across various physiological barriers, including the blood-brain barrier, mucosal barriers, transdermal, transcorneal, and blood optic nerve barrier .
Fragrance Manufacturing
- Field : Industrial Chemistry
- Application : Bornyl chloride is used in the preparation of fragrant substances .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these procedures result in the production of fragrant substances .
Green Catalytic Strategy for Hydration of α-pinene
- Field : Green Chemistry
- Application : Bornyl chloride is a by-product in the hydration of α-pinene, a process that produces α-terpineol, a synthetic fragrance with a persistent lilac aroma . This process is part of a novel green catalytic strategy that aims to develop a more economical and environmentally friendly process .
- Methods : The hydration of α-pinene is catalyzed by a natural deep eutectic solvent (NADES) prepared by oxalic acid dihydrate (OA·2H 2 O) and betaine (Bet), 2.7OA·2H 2 O/Bet . In this catalytic system of hydration, water, as one of the reactants, both assists in the formation of DES and acts as the dispersing agent .
- Results : This specific catalytic hydration of α-pinene has achieved an “emulsifying reaction at the reaction temperature and solid-liquid separation below room temperature” characteristic .
Component of Essential Oils
- Field : Aromatherapy
- Application : Bornyl chloride, derived from Borneol, is a component of many essential oils . It is a natural insect repellent .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these procedures result in the production of essential oils that have insect repellent properties .
Synthesis of High Value-Added Chemicals
- Field : Industrial Chemistry
- Application : Bornyl chloride is a by-product in the hydration of α-pinene, a process that produces α-terpineol, a synthetic fragrance with a persistent lilac aroma . This process is part of a novel green catalytic strategy that aims to develop a more economical and environmentally friendly process .
- Methods : The hydration of α-pinene is catalyzed by a natural deep eutectic solvent (NADES) prepared by oxalic acid dihydrate (OA·2H 2 O) and betaine (Bet), 2.7OA·2H 2 O/Bet . In this catalytic system of hydration, water, as one of the reactants, both assists in the formation of DES and acts as the dispersing agent .
- Results : This specific catalytic hydration of α-pinene has achieved an “emulsifying reaction at the reaction temperature and solid-liquid separation below room temperature” characteristic .
Component of Essential Oils
- Field : Aromatherapy
- Application : Bornyl chloride, derived from Borneol, is a component of many essential oils . It is a natural insect repellent .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these procedures result in the production of essential oils that have insect repellent properties .
Eigenschaften
IUPAC Name |
(1R,2S,4R)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZAOMJCZBZKPV-WEDXCCLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861948 | |
| Record name | 2-endo-Bornyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bornyl chloride, (+)- | |
CAS RN |
464-41-5, 30462-53-4 | |
| Record name | Bornyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bornyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bornyl chloride, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030462534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-endo-Bornyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endo-2-chlorobornane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORNYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXL3Y7EPZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORNYL CHLORIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3GJ0TB404 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



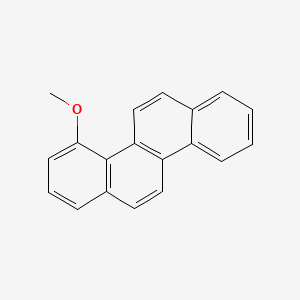
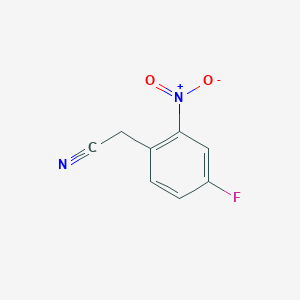
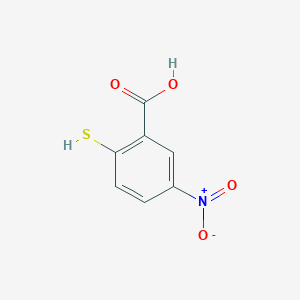
![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)
![5,8-Diazaspiro[3.5]nonane-6,9-dione](/img/structure/B1626187.png)
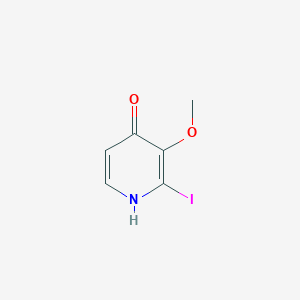
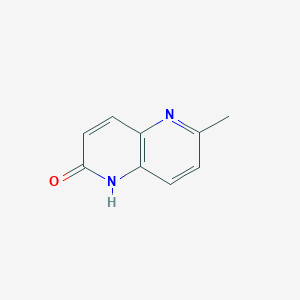
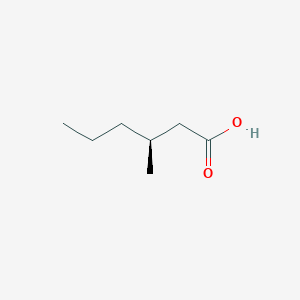
![2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626194.png)
